molecular formula C21H13Cl3N4O3 B12373295 Hsd17B13-IN-64

Hsd17B13-IN-64

货号: B12373295
分子量: 475.7 g/mol
InChI 键: QDTISCHRMRFVLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-64 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely published. it is likely that the production involves large-scale organic synthesis techniques, including the use of reactors and purification processes to ensure high purity and yield .

化学反应分析

Types of Reactions

Hsd17B13-IN-64 primarily undergoes reactions typical of hydroxysteroid dehydrogenase inhibitors. These reactions include oxidation and reduction processes, where the compound interacts with nicotinamide adenine dinucleotide (phosphate) (NAD+(P)/NAD(P)H)-dependent oxidoreductases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include NAD+ or NADP+ as cofactors. The reactions typically occur under physiological conditions, such as those found in liver cells .

Major Products

The major products formed from the reactions involving this compound are typically the oxidized or reduced forms of steroidal substrates. These products are crucial in the study of metabolic pathways and disease mechanisms .

科学研究应用

Hsd17B13-IN-64 has a wide range of scientific research applications:

    Chemistry: Used to study the biogenesis and metabolism of steroid and non-steroid substrates.

    Biology: Helps in understanding the role of lipid droplet-associated proteins in liver diseases.

    Medicine: Potential therapeutic agent for treating liver diseases such as NAFLD and NASH.

    Industry: Used in the development of novel therapeutic agents for liver diseases

作用机制

Hsd17B13-IN-64 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the progression of liver diseases such as NAFLD and NASH. The molecular targets include the active site residues of HSD17B13 and its NAD+ cofactor .

相似化合物的比较

Similar Compounds

  • HSD17B13-IN-1
  • HSD17B13-IN-2
  • HSD17B13-IN-3

Uniqueness

Hsd17B13-IN-64 is unique due to its high potency and selectivity for HSD17B13. It has an IC50 of ≤ 0.1 μM for estradiol, making it a highly effective inhibitor. This compound also shows significant potential in reducing liver inflammation and fibrosis, which sets it apart from other similar compounds .

属性

分子式

C21H13Cl3N4O3

分子量

475.7 g/mol

IUPAC 名称

3,5-dichloro-N-[3-[(3-chloropyridin-2-yl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30)

InChI 键

QDTISCHRMRFVLR-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。